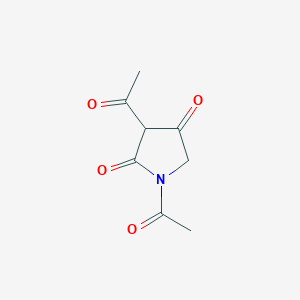
1,3-Diacetylpyrrolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diacetylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of acetyl groups at positions 1 and 3 of the pyrrolidine ring enhances its reactivity and provides unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diacetylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. For example, the reaction of succinic anhydride with acetic anhydride in the presence of a base such as pyridine can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diacetylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield dihydropyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
1,3-Diacetylpyrrolidine-2,4-dione has several scientific research applications:
Industry: It is used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-diacetylpyrrolidine-2,4-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substitution patterns.
Pyrrolidine-2-one: Lacks the acetyl groups, resulting in different chemical properties and reactivity.
Pyrrolizines: Contain a fused ring system, offering distinct biological activities.
Uniqueness
This compound’s ability to undergo various chemical transformations and its biological activity make it a valuable molecule in research and industry .
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
1,3-diacetylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H9NO4/c1-4(10)7-6(12)3-9(5(2)11)8(7)13/h7H,3H2,1-2H3 |
Clé InChI |
BTIZKBMPWVBGFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(=O)CN(C1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















